Ethyl 4-formylpiperidine-1-carboxylate
Overview
Description
Ethyl 4-formylpiperidine-1-carboxylate is a chemical compound with the molecular formula C9H15NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Mechanism of Action
Target of Action
Ethyl 4-formylpiperidine-1-carboxylate is a derivative of piperidine . Piperidine derivatives have been found to have a wide range of therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives are known to interact with various targets depending on their specific structures . The interaction with these targets leads to changes in cellular processes, which can result in therapeutic effects.
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways depending on their specific structures and targets .
Result of Action
Piperidine derivatives are known to have a wide range of effects depending on their specific structures and targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-formylpiperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere and at low temperatures to prevent side reactions. The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 4-carboxypiperidine-1-carboxylate.
Reduction: Ethyl 4-hydroxypiperidine-1-carboxylate.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-formylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into its potential therapeutic applications, such as in the treatment of neurological disorders, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 4-formylpiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxylic acid: Lacks the ethyl ester group, making it less lipophilic.
4-Hydroxypiperidine: Contains a hydroxyl group instead of a formyl group, altering its reactivity.
N-Benzylpiperidine:
The uniqueness of this compound lies in its combination of the formyl and ester functional groups, which provide distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
ethyl 4-formylpiperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)10-5-3-8(7-11)4-6-10/h7-8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZISULERDBYGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.